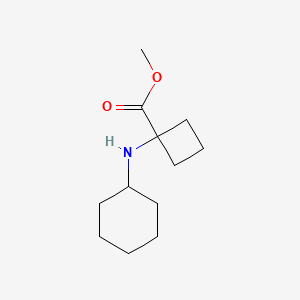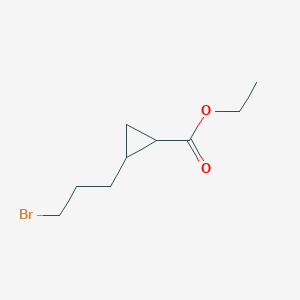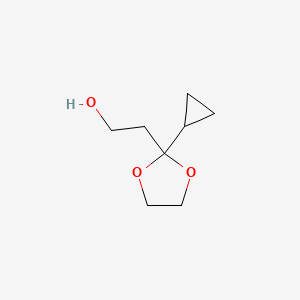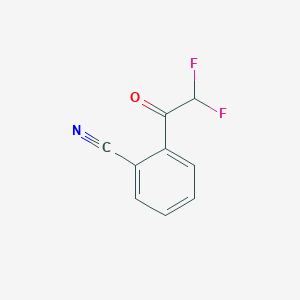
2-(2,2-Difluoroacetyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroacetyl)benzonitrile: is an organic compound with the molecular formula C9H5F2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a difluoroacetyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroacetyl)benzonitrile typically involves the reaction of benzonitrile with difluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C6H5CN+ClCOCF2H→C6H4(CN)(COCF2H)+HCl
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluoroacetyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The difluoroacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the difluoroacetyl group under basic or acidic conditions.
Major Products
Oxidation: Formation of difluoroacetic acid derivatives.
Reduction: Formation of 2-(2,2-difluoroethyl)benzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
2-(2,2-Difluoroacetyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluoroacetyl)benzonitrile depends on its specific application. In general, the difluoroacetyl group can interact with various molecular targets, such as enzymes or receptors, leading to changes in their activity. The nitrile group can also participate in interactions with biological molecules, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound, lacking the difluoroacetyl group.
2-(2,2-Dichloroacetyl)benzonitrile: Similar structure but with chlorine atoms instead of fluorine.
2-(2,2-Difluoroacetyl)phenol: Similar structure but with a hydroxyl group instead of a nitrile.
Uniqueness
2-(2,2-Difluoroacetyl)benzonitrile is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H5F2NO |
|---|---|
Poids moléculaire |
181.14 g/mol |
Nom IUPAC |
2-(2,2-difluoroacetyl)benzonitrile |
InChI |
InChI=1S/C9H5F2NO/c10-9(11)8(13)7-4-2-1-3-6(7)5-12/h1-4,9H |
Clé InChI |
PNVQXWRFTJITHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



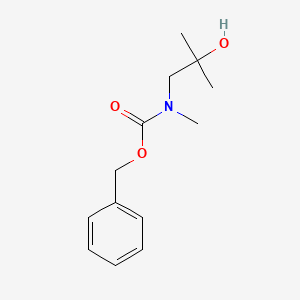
![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
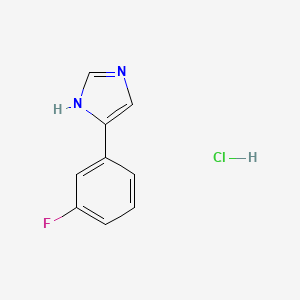
![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)
![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
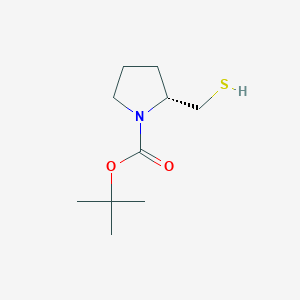
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
